ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate
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Overview
Description
Ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate is a complex organic compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds that contain a fused pyrrole and pyridine ring system. This particular compound is characterized by the presence of a benzoyl group and an ethyl ester group, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of naphthoquinone with an appropriate indolizine precursor under acidic conditions. The reaction is often carried out in the presence of a catalyst such as methanesulfonic acid (MsOH) and under reflux conditions in a solvent like methanol (MeOH) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Selenium dioxide in ethanol.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
Ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Ethyl indolizine-1-carboxylate: A simpler analog without the benzoyl group.
Indole derivatives: Various indole derivatives with different substituents and biological activities.
Uniqueness
Ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate is unique due to its fused ring system and the presence of both benzoyl and ethyl ester groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Biological Activity
Ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, and related research findings, supported by data tables and case studies.
Structural Characteristics
This compound features a unique structure comprising an indolizine ring system fused with a naphthalene moiety. The molecular formula is C20H17N1O3, and it includes an ethyl ester functional group and a benzoyl substituent. The non-coplanarity between its aromatic systems contributes to its distinct physical and chemical properties, which are crucial for its biological activity.
Antimicrobial Properties
Indolizine derivatives, including this compound, have shown promising antimicrobial activities. Research indicates that compounds with similar structures exhibit effectiveness against various pathogens. For instance, studies have highlighted the compound's potential against bacteria and fungi, suggesting a broad spectrum of antimicrobial action .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the cyclooxygenase-2 (COX-2) enzyme, which is a key player in inflammation processes. The IC50 values of related compounds indicate significant inhibitory effects comparable to established anti-inflammatory drugs like indomethacin .
Anticancer Activity
This compound has been investigated for its anticancer potential. Preliminary studies show that it can induce apoptosis in various cancer cell lines. Its structural features may enhance its interaction with biological targets involved in cancer progression, making it a candidate for further development as an anticancer agent .
Synthesis Methodology
The synthesis of this compound typically involves a 1,3-dipolar cycloaddition reaction. A common synthetic route includes the reaction of N-(benzoylmethyl)pyridinium bromide with ethyl acrylate in the presence of triethylamine and chromium trioxide as a catalyst. This process is conducted under controlled temperatures to facilitate cyclization followed by purification techniques such as chromatography .
Table: Comparison of Related Indolizine Derivatives
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 3-benzoylindolizine-1-carboxylate | Indolizine ring + benzoyl group | Antimicrobial activity |
Ethyl 3-(4-methylbenzoyl)indolizine-1-carboxylate | Indolizine ring + substituted benzoyl group | Anti-inflammatory properties |
Ethyl 3-benzoyl-6,8-difluoroindolizine-1-carboxylate | Indolizine ring + difluorobenzoyl group | Antitubercular activity |
Ethyl 7-acetyl-2-substituted indolizine-1-carboxylates | Indolizine ring + acetyl group | Anticancer activity |
Case Study: COX-2 Inhibition
In a study evaluating various indolizine derivatives for COX-2 inhibition, this compound was found to exhibit significant inhibitory activity. The most active compound in this series showed an IC50 value comparable to that of indomethacin. Computational studies indicated that hydrophobic interactions play a crucial role in the compound's binding affinity to the COX-2 receptor .
Properties
CAS No. |
70654-02-3 |
---|---|
Molecular Formula |
C26H19NO3 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate |
InChI |
InChI=1S/C26H19NO3/c1-2-30-26(29)21-16-24(25(28)18-9-4-3-5-10-18)27-22-14-12-17-8-6-7-11-19(17)20(22)13-15-23(21)27/h3-16H,2H2,1H3 |
InChI Key |
CZEYZEGCXVPGLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=CC=C4)C=CC5=CC=CC=C53 |
Origin of Product |
United States |
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